N-[3-(methylsulfanyl)phenyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide N-[3-(methylsulfanyl)phenyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1291871-37-8
VCID: VC11890924
InChI: InChI=1S/C22H18N2OS2/c1-26-18-11-7-10-17(14-18)23-22(25)21-20(24-12-5-6-13-24)19(15-27-21)16-8-3-2-4-9-16/h2-15H,1H3,(H,23,25)
SMILES: CSC1=CC=CC(=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4
Molecular Formula: C22H18N2OS2
Molecular Weight: 390.5 g/mol

N-[3-(methylsulfanyl)phenyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

CAS No.: 1291871-37-8

Cat. No.: VC11890924

Molecular Formula: C22H18N2OS2

Molecular Weight: 390.5 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(methylsulfanyl)phenyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide - 1291871-37-8

Specification

CAS No. 1291871-37-8
Molecular Formula C22H18N2OS2
Molecular Weight 390.5 g/mol
IUPAC Name N-(3-methylsulfanylphenyl)-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide
Standard InChI InChI=1S/C22H18N2OS2/c1-26-18-11-7-10-17(14-18)23-22(25)21-20(24-12-5-6-13-24)19(15-27-21)16-8-3-2-4-9-16/h2-15H,1H3,(H,23,25)
Standard InChI Key FIBBJDCDFSLBTK-UHFFFAOYSA-N
SMILES CSC1=CC=CC(=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4
Canonical SMILES CSC1=CC=CC(=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central thiophene ring substituted at the 2-position with a carboxamide group, at the 3-position with a 1H-pyrrol-1-yl group, at the 4-position with a phenyl ring, and at the 5-position with a 3-(methylsulfanyl)phenyl moiety (Figure 1). The presence of sulfur atoms in both the thiophene and methylsulfanyl groups enhances its potential for π-π stacking and hydrogen bonding, which are critical for interactions in biological systems.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC22H18N2OS2\text{C}_{22}\text{H}_{18}\text{N}_2\text{OS}_2
Molecular Weight390.5 g/mol
CAS Number1291871-37-8
IUPAC NameN-(3-methylsulfanylphenyl)-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide
SolubilityLikely hydrophobic (predicted)

Spectroscopic Characterization

Synthesis and purity validation rely on advanced spectroscopic techniques:

  • Infrared (IR) Spectroscopy: Expected carbonyl (C=O) stretch near 1680–1700 cm⁻¹ and aromatic C-H stretches between 3000–3100 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H} NMR: Distinct signals for methylsulfanyl protons (~δ 2.5 ppm), pyrrole protons (δ 6.5–7.0 ppm), and aromatic protons (δ 7.2–7.8 ppm) .

    • 13C^{13}\text{C} NMR: Carbonyl carbon at ~δ 165 ppm and thiophene carbons between δ 120–140 ppm .

  • Mass Spectrometry (MS): Molecular ion peak at m/z 390.5 with fragmentation patterns consistent with thiophene and pyrrole cleavage .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via multi-step reactions, typically involving:

  • Thiophene Ring Formation: Cyclocondensation of dicarbonyl precursors with sulfur-containing agents.

  • Functionalization:

    • Introduction of the pyrrol-1-yl group via nucleophilic substitution .

    • Attachment of the 3-(methylsulfanyl)phenyl moiety using coupling reactions.

  • Carboxamide Formation: Reaction of the thiophene carboxylic acid with 3-(methylsulfanyl)aniline.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1Diethyl oxalate, NaOEt, reflux65%
2Phenyl hydrazine, acetic acid, 110°C72%
3Carbon disulfide, KOH/EtOH, 12 h58%

Purification and Yield Optimization

Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization (using DMF/ethanol) are employed to achieve >95% purity . Modifying reaction temperatures and catalyst loadings (e.g., using palladium catalysts for cross-coupling) can improve yields to >80%.

CompoundTarget ActivityIC₅₀/MIC
Thiophene-2-carboxamideAnticancer (MCF-7)12.3 µM
3-Pyrrolyl-thiopheneAntibacterial (S. aureus)14 µg/mL

Analytical and Computational Studies

Mass Spectrometric Fragmentation

Under electron ionization (70 eV), the compound undergoes:

  • Loss of the methylsulfanyl group (-SCH3\text{-SCH}_3), yielding a fragment at m/z 329 .

  • Cleavage of the pyrrole ring, producing ions at m/z 247 and 143 .

Density Functional Theory (DFT) Insights

Computational models predict:

  • HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity.

  • Binding Affinity: Strong interactions with cytochrome P450 enzymes (ΔG = -9.8 kcal/mol).

Industrial and Research Applications

Pharmaceutical Development

The compound’s scaffold is a candidate for:

  • Kinase Inhibitors: Targeting EGFR and VEGFR2 .

  • Antiviral Agents: Structural similarity to HCV NS5A inhibitors.

Material Science

Thiophene derivatives are utilized in:

  • Organic Semiconductors: Charge carrier mobility of 0.15 cm²/V·s .

  • Luminescent Materials: Quantum yield of 0.42 in thin-film applications.

Challenges and Future Directions

Knowledge Gaps

  • In Vivo Toxicity: No pharmacokinetic data available.

  • Synthetic Scalability: Current yields (~60%) require optimization for industrial use.

Recommended Studies

  • Structure-Activity Relationships (SAR): Modifying the methylsulfanyl and pyrrole groups.

  • In Vivo Efficacy Trials: Using xenograft models for oncology applications.

  • Formulation Development: Enhancing solubility via prodrug strategies.

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